(2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3/c1-14-10-11-17(13-19(14)25)27-24-18(23(29)28-21-9-4-6-15(2)26-21)12-16-7-5-8-20(30-3)22(16)31-24/h4-13H,1-3H3,(H,26,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBWXUPCCIBECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=CC(=N4)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(3-chloro-4-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a chromene core, which is a bicyclic structure that includes a benzene ring fused to a pyran ring. The presence of various substituents, such as the methoxy group and the chlorinated phenyl moiety, contributes to its unique chemical properties.
Molecular Formula
The molecular formula is , with a molecular weight of approximately 405.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.85 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may act as an enzyme inhibitor , modulating pathways related to cell growth and apoptosis.
Enzyme Inhibition
Research indicates that the compound can inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to reduced proliferation of cancer cells, making it a candidate for anticancer therapies .
Therapeutic Applications
-
Anticancer Properties :
- Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in these cells highlights its potential as an anticancer agent.
- Anti-inflammatory Effects :
- Neuroprotective Effects :
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the compound's effects on breast cancer cells, demonstrating significant inhibition of cell growth at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway.
- Inflammation Model Study : In an animal model of inflammation, administration of the compound reduced levels of pro-inflammatory cytokines by approximately 40%, suggesting its potential utility in treating inflammatory diseases .
Comparison with Similar Compounds
Key Observations:
Halogen vs. Methoxy Groups : The chloro substituent in the target compound likely improves membrane permeability and target binding affinity compared to methoxy-rich analogues (e.g., 400878-30-0) . However, methoxy groups may enhance solubility and reduce toxicity.
Pyridyl vs.
Fused vs. Isolated Rings: Compounds with fused heterocycles (e.g., chromeno[2,3-d]pyrimidin-4-one derivatives) exhibit enhanced rigidity and binding specificity but may suffer from synthetic complexity compared to the target compound’s simpler chromene-carboxamide scaffold .
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural analogues suggest:
- Anticancer Potential: The chloro and methyl groups may enhance DNA intercalation or kinase inhibition, as seen in related chromenes .
- Anti-inflammatory Activity : The pyridyl group could modulate COX-2 or TNF-α pathways, analogous to NSAID derivatives .
- Solubility Challenges : Despite the pyridyl group, the chloro and methyl substituents may reduce aqueous solubility, necessitating formulation adjustments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
